4-[2-(naphthalen-2-yl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Description
The compound “4-[2-(naphthalen-2-yl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one” is a complex organic molecule. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The acetyl group is a functional group derived from acetic acid, and the tetrahydroquinoxalin-2-one part suggests the presence of a quinoxaline ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene moiety would contribute significant aromatic character, and the quinoxaline ring would introduce heteroatoms (likely nitrogen) into the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of aromatic rings would likely make it relatively stable and possibly planar. The acetyl group might increase its reactivity .Mechanism of Action
Target of Action
Compounds with similar structures, such as diacylhydrazines, have been used as environmentally friendly insecticides against lepidopteran larvae and ground-dwelling coleopterans .
Mode of Action
It is known that similar compounds interact with their targets by binding to specific receptors, leading to changes in cellular function .
Biochemical Pathways
It is known that similar compounds, such as 2-(naphthalen-2-yl)acetic acid, act as antagonists of 3-indoleacetic acid, a plant growth regulator .
Pharmacokinetics
It is known that similar compounds have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been shown to have significant effects on cellular function, including changes in gene expression and protein activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets .
Properties
IUPAC Name |
4-(2-naphthalen-2-ylacetyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-22(18-8-4-3-7-17(18)21-19)20(24)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUNKDJXGZESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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